Cas no 1699-03-2 (2-(Phenylsulfanyl)methylbenzenecarboxylic Acid)

2-(Phenylsulfanyl)methylbenzenecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-[(phenylthio)methyl]-
- 2-Phenylthiomethylbenzoic Acid
- 2-(Phenylmercapto-methyl)-benzoesaeure
- 2-(phenylsulfanyl-methyl)-benzoic acid
- 2-(phenylthiomethyl)-benzoic acid
- 2-(thiophenylmethyl)benzoic acid
- 2-Phenylmercaptomethylbenzoic Acid
- o-Phenylthiomethylbenzoic acid
- TIMTEC-BB SBB003192
- 2-[(PHENYLSULFANYL)METHYL]BENZOIC ACID
- 2-PHENYLTHIOMETHYLBENZOIC ACID 97+%
- 2-Phenylmercaptomethylbenzoic acid,98%
- SCHEMBL1931922
- 2-[(phenylsulfanyl)methyl]benzenecarboxylic acid
- FT-0768289
- P1360
- 2-((Phenylthio)methyl)benzoicacid
- 2-(phenylsulfanylmethyl)benzoic acid
- SR-01000308537
- 2-((Phenylthio)methyl)benzoic acid
- 2-(phenylmercapto-methyl) -benzoic acid
- QXPRAGVOCILNHG-UHFFFAOYSA-N
- BAA69903
- AE-641/25069039
- AKOS000190784
- CS-0324210
- 1699-03-2
- EINECS 216-922-3
- MFCD00089444
- SR-01000308537-1
- DTXSID20937708
- MS-2280
- NS00047615
- 2-(phenylthiomethyl)benzoic acid
- o-Toluic acid, alpha-(phenylthio)- (6CI,7CI,8CI); 2-[(Phenylthio)methyl]benzoic acid; 2-(Phenylthiomethyl)benzoic acid; 2-[(Phenylsulfanyl)methyl]benzoic acid; alpha-(Phenylthio)-o-toluic acid
- 2-[(Phenylthio)methyl]benzoic acid
- 2-(Phenylsulfanyl)methylbenzenecarboxylic Acid
-
- MDL: MFCD00089444
- Inchi: InChI=1S/C14H12O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
- InChI Key: QXPRAGVOCILNHG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)SCC2=CC=CC=C2C(=O)O
Computed Properties
- Exact Mass: 244.05600
- Monoisotopic Mass: 244.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 62.6A^2
Experimental Properties
- Color/Form: Not determined.
- Density: 1.2347 (rough estimate)
- Melting Point: 108.0 to 112.0 deg-C
- Boiling Point: 357.23°C (rough estimate)
- Flash Point: 206°C
- Refractive Index: 1.5200 (estimate)
- PSA: 62.60000
- LogP: 3.67710
- Solubility: Not determined
2-(Phenylsulfanyl)methylbenzenecarboxylic Acid Security Information
2-(Phenylsulfanyl)methylbenzenecarboxylic Acid Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Phenylsulfanyl)methylbenzenecarboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1360-5G |
2-Phenylthiomethylbenzoic Acid |
1699-03-2 | 5g |
¥310.00 | 2024-04-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1360-25g |
2-(Phenylsulfanyl)methylbenzenecarboxylic Acid |
1699-03-2 | 25g |
¥1690.0 | 2022-06-10 | ||
TRC | B481480-500mg |
2-[(Phenylsulfanyl)methyl]benzenecarboxylic Acid |
1699-03-2 | 500mg |
$ 126.00 | 2023-09-08 | ||
abcr | AB140847-5 g |
2-Phenylthiomethylbenzoic acid, 95%; . |
1699-03-2 | 95% | 5 g |
€123.60 | 2023-07-20 | |
Alichem | A019098492-25g |
2-((Phenylthio)methyl)benzoic acid |
1699-03-2 | 95% | 25g |
299.88 USD | 2021-05-31 | |
A2B Chem LLC | AB62950-5g |
2-Phenylthiomethylbenzoic acid |
1699-03-2 | 95 | 5g |
$105.00 | 2024-04-20 | |
abcr | AB140847-5g |
2-Phenylthiomethylbenzoic acid, 95%; . |
1699-03-2 | 95% | 5g |
€108.10 | 2025-02-19 | |
Aaron | AR003IKY-1g |
2-((Phenylthio)methyl)benzoic acid |
1699-03-2 | 1g |
$86.00 | 2025-01-22 | ||
1PlusChem | 1P003ICM-5g |
2-((Phenylthio)methyl)benzoic acid |
1699-03-2 | 5g |
$126.00 | 2025-02-20 | ||
Aaron | AR003IKY-5g |
2-((Phenylthio)methyl)benzoic acid |
1699-03-2 | 5g |
$234.00 | 2025-01-22 |
2-(Phenylsulfanyl)methylbenzenecarboxylic Acid Related Literature
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
2. Book reviews
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on 2-(Phenylsulfanyl)methylbenzenecarboxylic Acid
2-(Phenylsulfanyl)methylbenzenecarboxylic Acid (CAS No. 1699-03-2): A Comprehensive Overview
2-(Phenylsulfanyl)methylbenzenecarboxylic Acid (CAS No. 1699-03-2) is a versatile organic compound with a unique molecular structure and a wide range of applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound, also known as thiophenylmethylbenzoic acid, has gained significant attention due to its potential in drug development and its role in the synthesis of more complex molecules.
The molecular formula of 2-(Phenylsulfanyl)methylbenzenecarboxylic Acid is C14H12O2S, and it has a molecular weight of approximately 244.31 g/mol. The compound features a benzene ring with a carboxylic acid group and a phenylthioalkyl substituent, which contributes to its unique chemical properties and reactivity. The presence of the sulfur atom in the phenylthioalkyl group imparts significant electronic effects, making it an attractive building block for various synthetic pathways.
In the realm of pharmaceutical research, 2-(Phenylsulfanyl)methylbenzenecarboxylic Acid has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its pharmaceutical applications, 2-(Phenylsulfanyl)methylbenzenecarboxylic Acid is also utilized in materials science for the synthesis of functional materials. Its ability to form stable coordination complexes with various metal ions makes it useful in the development of metal-organic frameworks (MOFs) and other porous materials. These materials have potential applications in gas storage, catalysis, and drug delivery systems.
The synthetic versatility of 2-(Phenylsulfanyl)methylbenzenecarboxylic Acid is another key factor contributing to its widespread use. It can be synthesized through several routes, including the reaction of benzyl bromide with thiophenol followed by carboxylation. The choice of synthetic method depends on the desired purity and scale of production. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as using catalytic systems that minimize waste and reduce energy consumption.
In terms of safety and handling, 2-(Phenylsulfanyl)methylbenzenecarboxylic Acid should be stored in a cool, dry place away from strong oxidizing agents and sources of ignition. Proper personal protective equipment (PPE) should be used when handling this compound to avoid skin contact and inhalation. While it is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols to ensure safe handling and disposal.
The future prospects for 2-(Phenylsulfanyl)methylbenzenecarboxylic Acid are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. For example, recent studies have explored the use of this compound in the development of novel antimicrobial agents and as a precursor for advanced materials with tailored properties.
In conclusion, 2-(Phenylsulfanyl)methylbenzenecarboxylic Acid (CAS No. 1699-03-2) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers and chemists working on cutting-edge projects. As research progresses, it is likely that new applications and derivatives will continue to emerge, further solidifying its importance in the scientific community.
1699-03-2 (2-(Phenylsulfanyl)methylbenzenecarboxylic Acid) Related Products
- 88382-49-4(4-(Phenylsulfanyl)methylbenzoic Acid)
- 1934415-98-1(2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine)
- 1805071-33-3(4-(Difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-5-carboxylic acid)
- 941933-72-8(N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide)
- 1216924-62-7(1-(3-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride)
- 68047-37-0(2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole)
- 1049438-01-8(N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-phenoxyacetamide)
- 1248783-65-4(5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione)
- 70492-67-0((2S)-hexan-2-amine)
- 2172601-90-8(7-methyl-1,2,4triazolo1,5-apyridine-8-carboxylic acid)
